3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-10-15-8-7-14(22-11(2)20)9-16(15)23-18(21)17(10)12-3-5-13(19)6-4-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCHWPVHVGWMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the condensation of 4-bromobenzaldehyde with 4-methylcoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Antibacterial Properties : Studies have shown that derivatives of chromenones exhibit significant antibacterial effects against a range of pathogens. For instance, N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide derivatives have demonstrated efficacy against resistant bacterial strains .
- Antifungal Activity : Research indicates that chromenone derivatives can inhibit fungal growth, making them potential candidates for antifungal drug development .
- Anti-inflammatory Effects : Compounds related to 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate have shown promise in reducing inflammation in various models .
- Antitumor Activity : The compound has been evaluated for its antitumor properties, with findings suggesting it may inhibit cancer cell proliferation through various mechanisms .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including acylation and cyclization processes. The following table summarizes some notable derivatives and their respective biological activities:
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial properties of 3-(4-bromophenyl)-4-methyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing the potential for developing new antibacterial agents from this class of compounds.
- Antitumor Research : In vitro studies on cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that the compound induced apoptosis and inhibited cell cycle progression. The mechanism was attributed to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogs:
| Compound Name (Source) | R3 Substituent | R4 Substituent | R7 Substituent | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|---|
| Target Compound | 4-Bromophenyl | Methyl | Acetate | C₁₈H₁₃BrO₄ | 379.20 | High lipophilicity (Br) |
| 3-(4-Methoxyphenyl)-4-methyl analog (Ev1) | 4-Methoxyphenyl | Methyl | Acetate | C₁₉H₁₆O₅ | 324.33 | Electron-donating (OCH₃) group |
| [3-(4-Bromophenyl)-...carbamate] (Ev12) | 4-Bromophenyl | Methyl | Dimethylcarbamate | C₂₀H₁₇BrN₂O₅ | 457.27 | Increased bulk (carbamate) |
| 4-(4-Bromobutyl)-7-methoxy coumarin (Ev6) | - | - | Methoxy | C₁₄H₁₅BrO₃ | 311.17 | Alkyl chain (bromobutyl) |
| Compound Ic (Thiazolidinone) (Ev15) | 4-Bromophenyl | Methyl | Thiazolidinone | C₁₉H₁₃BrN₂O₃S | 441.29 | Antimicrobial activity |
Key Observations :
- Halogen Effects : The bromine atom in the target compound and Ev12/Ev15 enhances lipophilicity and may improve membrane permeability compared to the methoxy group in Ev1 .
- Electronic Effects : Methoxy (Ev1) and bromo (target) substituents exhibit opposing electronic effects (electron-donating vs. electron-withdrawing), which may influence receptor binding or reactivity .
Anti-Inflammatory Activity
- A bromophenyl-containing oxadiazole derivative (Ev4) demonstrated 59.5–61.9% anti-inflammatory activity, comparable to indomethacin (64.3%) at 20 mg/kg. This suggests that the bromophenyl group may enhance anti-inflammatory properties, though the target compound’s activity remains unverified .
Antimicrobial Activity
- Compound Ic (Ev15), featuring a 4-bromophenyl and thiazolidinone group, showed promising antimicrobial activity. The acetate group in the target compound may offer different interaction profiles compared to the thiazolidinone’s heterocyclic ring .
Physical Properties and Stability
- Melting Points : The 4-(4-bromobutyl)-7-methoxy coumarin (Ev6) has a melting point of 71–72°C, while the target compound’s mp is unreported. Bulky substituents (e.g., bromobutyl in Ev6) may reduce crystallinity compared to simpler groups like acetate .
- Solubility : The acetate group in the target compound likely improves aqueous solubility compared to carbamate (Ev12) or trifluoromethyl (Ev14) derivatives, which are more lipophilic .
Biological Activity
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a chromen-2-one core with a 4-bromophenyl group and an acetate ester functional group. The presence of the bromine atom in the phenyl ring significantly influences its biological properties, potentially enhancing its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases. Studies have reported IC50 values indicating significant inhibitory effects on these enzymes .
- Antioxidant Activity : Like many chromen derivatives, this compound exhibits antioxidant properties, which are vital in combating oxidative stress-related diseases. It scavenges free radicals effectively, contributing to its therapeutic potential .
- Cytotoxicity : Research has indicated that the compound possesses cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
Case Studies
- Inhibition of Cholinesterases : A study evaluated the AChE inhibitory activity of several coumarin derivatives, including this compound. The compound demonstrated significant inhibition with an IC50 value comparable to established inhibitors, suggesting its potential use in treating Alzheimer's disease .
- Cytotoxic Effects : In vitro studies showed that this compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed that it increased the pre-G1 population, indicating cell death through apoptosis .
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound exhibited notable free radical scavenging activity, supporting its potential as a therapeutic agent against oxidative stress .
Data Table of Biological Activities
Q & A
Basic: What spectroscopic methods are recommended for identifying 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate?
Answer:
For structural confirmation, employ a combination of 1H/13C NMR to analyze aromatic protons (e.g., bromophenyl substituents) and carbonyl groups. FT-IR can validate ester (C=O stretch ~1740 cm⁻¹) and lactone (C=O ~1680 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for bromine isotopic patterns (e.g., M+2 peaks). X-ray crystallography (e.g., using SHELXL ) resolves stereochemistry and crystal packing, as demonstrated in analogous chromene derivatives .
Basic: What are the key steps in synthesizing this compound?
Answer:
Synthesis typically involves:
Chromene core formation : Condensation of resorcinol derivatives with β-keto esters under acid catalysis (e.g., H2SO4).
Bromophenyl substitution : Suzuki-Miyaura coupling or electrophilic bromination at the 4-position of the phenyl group.
Acetylation : Protect the 7-hydroxyl group using acetic anhydride/pyridine .
- Critical parameters : Control reaction temperature (60–80°C) to avoid lactone ring opening. Purify via column chromatography (silica gel, hexane/EtOAc) .
Basic: How is the crystal structure of this compound determined, and which software is used?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), followed by structure solution via SHELXS/SHELXD and refinement with SHELXL . For chromene derivatives, typical space groups include P21/c or P-1, with R-factors <5%. Hydrogen bonding (e.g., C=O···H–O) and π-π stacking interactions are critical for stability .
Advanced: How can researchers optimize reaction conditions to improve yield in bromophenyl-substituted chromenes?
Answer:
- Catalyst screening : Use Pd(PPh3)4 for Suzuki coupling, optimizing equivalents (1–5 mol%) and base (K2CO3 vs. Cs2CO3) to reduce side reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may require scavengers for byproduct removal.
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves regioselectivity .
- In situ monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry dynamically .
Advanced: How should researchers address contradictions in reported biological activities of chromene derivatives?
Answer:
- Assay standardization : Compare IC50 values across studies using consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls.
- Metabolic stability : Test compounds in liver microsomes to identify rapid degradation (e.g., ester hydrolysis) that may explain variable in vivo/in vitro results .
- Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for bromophenyl chromenes?
Answer:
- Pharmacophore modeling : Map electrostatic/hydrophobic regions using Schrödinger Suite or MOE.
- QSAR studies : Correlate logP values (from HPLC) with bioactivity; bromine’s electron-withdrawing effect enhances electrophilic reactivity but may reduce solubility .
- Protein binding assays : Use surface plasmon resonance (SPR) to quantify interactions with targets like COX-2 or AChE, as seen in related compounds .
Advanced: What advanced purification techniques resolve closely related chromene derivatives?
Answer:
- Preparative HPLC : Use C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) to separate acetoxy and methoxy analogs.
- Chiral chromatography : Resolve enantiomers using Chiralpak IA/IB columns for compounds with stereocenters.
- Recrystallization optimization : Screen solvent pairs (e.g., EtOAc/hexane vs. CHCl3/MeOH) to improve crystal quality for XRD .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT calculations : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites (e.g., C-3 of chromene).
- Solvent modeling : Use COSMO-RS to simulate solvent effects on transition states.
- Docking studies : Predict binding modes with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
